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Compound of Interest

Compound Name: 1-Iodo-3,3-dimethylbutane

Cat. No.: B091023 Get Quote

An in-depth analysis of the chemical compound with the structure CC(C)(C)CCI reveals its

formal IUPAC nomenclature and its role as a synthetic building block in chemical research. This

technical guide serves as a resource for researchers, scientists, and professionals in chemical

and materials development, providing essential data, experimental protocols, and logical

workflows associated with this compound.

IUPAC Nomenclature
The chemical structure CC(C)(C)CCI is identified under the International Union of Pure and

Applied Chemistry (IUPAC) naming conventions as 1-iodo-3,3-dimethylbutane. This name is

derived by identifying the longest carbon chain, which is a four-carbon chain (butane), and

numbering it to assign the lowest possible locant to the principal functional group, the iodine

atom. Consequently, the iodine is at position 1, and two methyl groups are located at position 3.

The compound is also commonly known as neopentyl iodide.

Physicochemical Properties
1-iodo-3,3-dimethylbutane is a colorless to light yellow liquid. Its steric hindrance, due to the

bulky tert-butyl group adjacent to the iodinated carbon, significantly influences its chemical

reactivity, particularly in nucleophilic substitution reactions. A summary of its key quantitative

properties is presented below.

Table 1: Physicochemical Data for 1-iodo-3,3-dimethylbutane
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Property Value Reference

Molecular Formula C6H13I

Molecular Weight 212.07 g/mol

Boiling Point 148 °C (at 760 mmHg)

Density 1.45 g/cm³

Refractive Index (n²⁰/D) 1.506

CAS Number 15501-33-4

Synthesis and Experimental Protocols
1-iodo-3,3-dimethylbutane is typically synthesized from neopentyl alcohol (2,2-dimethyl-1-

propanol). The conversion involves the substitution of the hydroxyl group with an iodine atom. A

common and effective method utilizes triphenylphosphine, iodine, and imidazole.

Synthesis from Neopentyl Alcohol
This protocol describes the conversion of neopentyl alcohol to 1-iodo-3,3-dimethylbutane
using a triphenylphosphine-iodine system. This method is favored for its mild conditions and

high yields.

Experimental Protocol:

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer,

a reflux condenser, and a nitrogen inlet, combine triphenylphosphine (1.2 equivalents),

imidazole (1.2 equivalents), and a suitable solvent such as dichloromethane or acetonitrile.

Reaction Initiation: Cool the flask in an ice bath to 0 °C. Add iodine (I₂) (1.1 equivalents) to

the stirred solution in small portions. The reaction is exothermic and results in the formation

of the phosphonium iodide complex.

Substrate Addition: Once the iodine has been added and the mixture is homogeneous, add

neopentyl alcohol (1.0 equivalent) dropwise to the reaction mixture while maintaining the

temperature at 0 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the

reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification: Upon completion, quench the reaction by adding a saturated

aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate (MgSO₄).

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure using a

rotary evaporator. The resulting crude product can be purified by fractional distillation or

column chromatography on silica gel to yield pure 1-iodo-3,3-dimethylbutane.

Chemical Reactivity and Applications
The primary utility of 1-iodo-3,3-dimethylbutane in research is as a sterically hindered alkyl

halide.

Nucleophilic Substitution Studies: Due to the bulky neopentyl group, 1-iodo-3,3-
dimethylbutane is highly resistant to SN2 reactions. It serves as a classic substrate for

studying SN2 reaction mechanisms and the influence of steric hindrance on reaction rates. It

will, however, undergo SN1 reactions if a stable carbocation can be formed, often involving a

rearrangement.

Organometallic Chemistry: It can be used to form the corresponding Grignard reagent,

neopentylmagnesium iodide, by reacting with magnesium metal. This reagent is a source of

a sterically demanding neopentyl nucleophile used in organic synthesis.

The logical workflow for the synthesis of 1-iodo-3,3-dimethylbutane is visualized below.
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Caption: Synthesis workflow for 1-iodo-3,3-dimethylbutane.

Conclusion
1-iodo-3,3-dimethylbutane, or neopentyl iodide, is a valuable compound for academic and

industrial research, primarily as a sterically hindered substrate for studying reaction

mechanisms and as a precursor for organometallic reagents. While not directly implicated in

drug development as a core scaffold, its unique structural properties make it an important tool

for synthetic and physical organic chemists. The protocols and data provided herein offer a

foundational guide for its synthesis and application.

To cite this document: BenchChem. [IUPAC name for CC(C)(C)CCI]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b091023#iupac-name-for-
cc-c-c-cci]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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